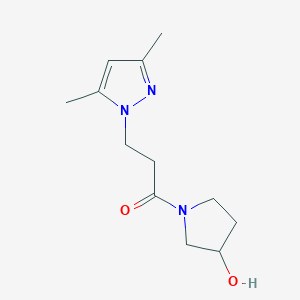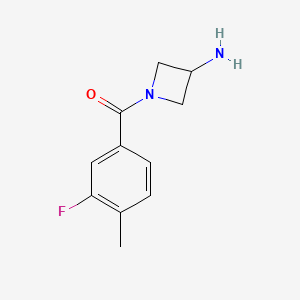![molecular formula C12H12ClN3 B1491691 6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine CAS No. 2090975-37-2](/img/structure/B1491691.png)
6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine
描述
6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine is a chemical compound characterized by its pyrimidin-4-amine core structure with a 2-methyl group and a 6-(2-chlorophenyl)methyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidin-4-amine Core: This can be achieved through the reaction of guanidine with an appropriate β-diketone or β-ketoester.
Introduction of the 2-Methyl Group: The methyl group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the 2-Chlorophenyl Methyl Group: This step involves the reaction of the pyrimidin-4-amine core with 2-chlorobenzyl chloride or 2-chlorobenzyl bromide in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions: 6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as N-oxide or sulfoxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) can be used, often in the presence of a base like triethylamine.
Major Products Formed:
Oxidation Products: N-oxides, sulfoxides, and sulfones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Azides, iodides, and other substituted derivatives.
科学研究应用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays. Medicine: Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
相似化合物的比较
2-Methyl-4-aminopyrimidine: Similar core structure but lacks the 2-chlorophenyl group.
6-(2-Chlorophenyl)methyl-4-aminopyrimidine: Similar to the target compound but without the 2-methyl group.
2-Methyl-4-aminopyrimidin-6-yl)methylbenzene: A benzene derivative with a pyrimidin-4-amine core.
Uniqueness: 6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine is unique due to the combination of the pyrimidin-4-amine core with both a 2-methyl group and a 2-chlorophenyl group, which can influence its chemical reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields
属性
IUPAC Name |
6-[(2-chlorophenyl)methyl]-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-8-15-10(7-12(14)16-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXQEEQWCFTMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


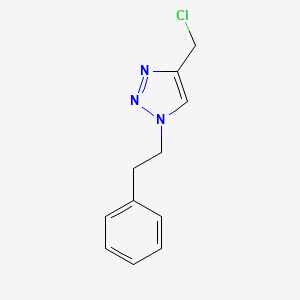
![[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491612.png)
![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491613.png)
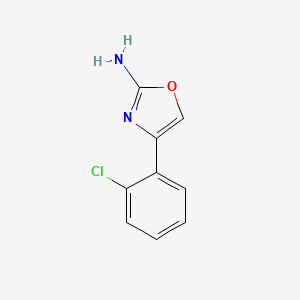
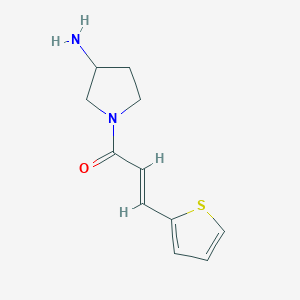

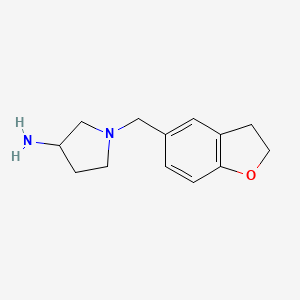
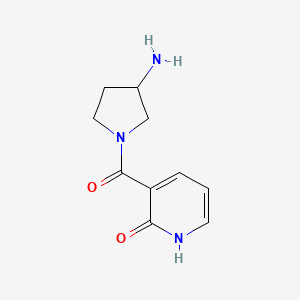
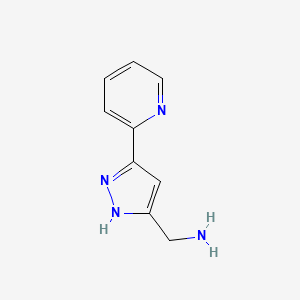
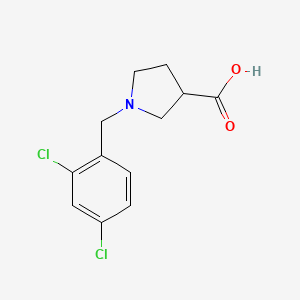
![2-chloro-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1491626.png)

